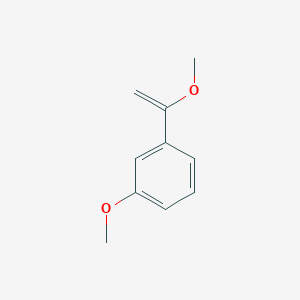

1-Methoxy-3-(1-methoxyvinyl)benzene

Description

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-methoxy-3-(1-methoxyethenyl)benzene |

InChI |

InChI=1S/C10H12O2/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-7H,1H2,2-3H3 |

InChI Key |

YLQAQUNFXRGAGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a methoxyvinyl substituent on a methoxy-substituted benzene ring. Key approaches include:

Method 1: Methylation of α-Methoxymethyl-β-Hydroxy Vinyl Precursors

A patented process describes the preparation of alpha-methoxy methyl-beta-methoxy vinyl cyanide derivatives, which are structurally related to methoxyvinylbenzenes, by methylation of sodium salts of alpha-methoxymethyl-beta-hydroxy vinyl precursors using methyl sulfate in toluene with or without phase-transfer catalysts. Key points include:

- Reagents: Sodium methylate, vinyl cyanide, N,N-dimethylformamide, methyl sulfate

- Solvents: Aromatic hydrocarbons such as toluene

- Catalysts: Phase-transfer catalysts (optional)

- Conditions: Reaction temperatures around 60–75 °C, reaction times from 4 to 12 hours

- Yields: Gas chromatographic analysis shows product purity around 90.6–91.7%

- Workup: Vacuum distillation to recover solvent and isolate product fractions at 90–105 °C under reduced pressure

| Parameter | Details |

|---|---|

| Reaction Temperature | 60–75 °C |

| Reaction Time | 4–12 hours |

| Solvent | Toluene |

| Methylating Agent | Methyl sulfate |

| Phase-transfer Catalyst | Optional (0.01–0.05 mole) |

| Product Purity | ~90.6–91.7% (GC analysis) |

This method is efficient for introducing methoxyvinyl groups via methylation steps, providing a route to methoxyvinyl-substituted benzenes.

Method 2: Phosphinite-Mediated Vinylation

Another synthetic pathway involves the reaction of methyl diphenylphosphinite with m-methoxybenzyl chloride to produce m-methoxybenzyl diphenylphosphine oxide, which upon further treatment yields vinylated benzene derivatives:

- Reagents: Methyl diphenylphosphinite, m-methoxybenzyl chloride, solvent (ethanol), alkalizer

- Conditions: Heating at 50–70 °C for 8–12 hours, followed by treatment at 10–20 °C for 6–10 hours

- Workup: Solvent removal under reduced pressure, water wash, filtration, drying at 55–60 °C

- Outcome: Formation of 1-benzyloxy-2-[2-(3-methoxyphenyl) vinyl]benzene, a structurally related vinylated methoxybenzene derivative

| Step | Conditions |

|---|---|

| Phosphinite reaction | 50–70 °C, 8–12 h |

| Post-reaction incubation | 10–20 °C, 6–10 h |

| Drying | 55–60 °C |

| Solvent | Ethanol |

This method is noted for its mild conditions and simplicity, suitable for synthesizing vinylated methoxybenzene analogs.

Method 4: Synthesis via Chloromethylation and Subsequent Vinylation

A multi-step synthesis starting from chloromethyl ether triphenylphosphine salt and methyl-substituted benzaldehydes leads to methyl-4-(2-methoxyvinyl)benzene derivatives:

- Reagents: Potassium tert-butoxide, chloromethyl ether triphenylphosphine salt, tetrahydrofuran (THF)

- Conditions: Dropwise addition at 10 °C, 1-hour reaction time

- Workup: Extraction with toluene, washing with ethanol and water, drying, concentration

- Yield: 88.4% with 98% purity by gas chromatography

This method is efficient for preparing methoxyvinyl-substituted benzene compounds with high purity.

Summary Table of Preparation Methods

| Method No. | Key Reagents & Catalysts | Reaction Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| 1 | Sodium methylate, methyl sulfate, toluene, PTC | 60–75 °C, 4–12 h | ~90.6–91.7% (GC) | Methylation of hydroxy vinyl precursors |

| 2 | Methyl diphenylphosphinite, m-methoxybenzyl chloride, ethanol, alkalizer | 50–70 °C (8–12 h), then 10–20 °C (6–10 h) | Not specified | Phosphinite-mediated vinylation |

| 3 | Cu(acac)2 catalyst, β-methoxy enones, diazo compounds | Mild temperatures | Variable | Copper-catalyzed carbene transfer |

| 4 | Potassium tert-butoxide, chloromethyl ether triphenylphosphine salt, THF | 10 °C, 1 h | 88.4% yield, 98% purity | Chloromethylation and vinylation |

Analytical and Purification Techniques

- Gas Chromatography (GC): Used extensively to determine product purity, typically achieving >90% purity in methylation methods.

- Vacuum Distillation: Employed to recover solvents and isolate product fractions at reduced pressure and controlled temperatures.

- Filtration and Washing: Used to remove impurities and neutralize reaction mixtures.

- Drying: Performed at moderate temperatures (55–60 °C) to obtain dry final products.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the methoxyvinyl group to a methoxyethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents such as nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation under controlled temperatures.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Methoxyethyl derivatives.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

1-Methoxy-3-(1-methoxyvinyl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(1-methoxyvinyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy and methoxyvinyl groups can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

Q & A

Basic: What are the established synthetic routes for 1-Methoxy-3-(1-methoxyvinyl)benzene, and how are reaction conditions optimized?

Answer:

The compound can be synthesized via cross-coupling reactions, such as the Sonogashira coupling or palladium-catalyzed vinylation. For example, copper iodide (CuI) and triphenylphosphine (PPh₃) in aqueous KOH under argon have been used to couple aryl halides with alkynes or vinyl derivatives, yielding structurally similar compounds . Optimization involves:

- Catalyst loading : 0.1–0.2 equivalents of CuI to minimize side reactions.

- Temperature : Reactions typically proceed at 120°C for 24 hours to ensure completion.

- Purification : Column chromatography with solvents like n-pentane/DCM (9:1) ensures high purity .

Basic: How is the structure of this compound characterized spectroscopically?

Answer:

Key characterization methods include:

- ¹H/¹³C NMR : Aromatic protons appear between δ 6.8–7.6 ppm, with methoxy groups at δ ~3.8 ppm. The vinyl group shows coupling patterns (e.g., J = 7.3 Hz for trans-vinyl protons) .

- GC-MS : Molecular ion peaks (e.g., m/z = 208 for analogs) confirm molecular weight .

- LogP analysis : Predicted values (e.g., LogP ≈ 2.85) indicate hydrophobicity, critical for bioavailability studies .

Advanced: How do electron-donating and withdrawing substituents influence the reactivity of this compound?

Answer:

The methoxy group is electron-donating, activating the benzene ring toward electrophilic substitution, while the methoxyvinyl group introduces steric and electronic effects. For example:

- Substitution reactions : Methoxy groups enhance nucleophilic aromatic substitution at the para position.

- Oxidation/Reduction : Nitro analogs (e.g., 1-Methoxy-3-(2-nitroprop-1-enyl)benzene) show reactivity differences due to electron-withdrawing nitro groups, which stabilize intermediates during reduction to amines .

Comparisons with methyl or ethoxy analogs reveal distinct regioselectivity in Diels-Alder reactions .

Advanced: What methodological strategies resolve contradictions in reported antitumoral activity data for this compound?

Answer:

Discrepancies in IC₅₀ values (e.g., 15 µM for HeLa vs. 25 µM for A549 cells ) may arise from:

- Cell line variability : Differences in membrane permeability or metabolic activity.

- Experimental design : Standardize assays (e.g., MTT vs. ATP-based viability tests) and control for solvent effects (e.g., DMSO concentration).

- Structural analogs : Compare derivatives (e.g., nitro vs. amino propenyl groups) to isolate substituent effects on cytotoxicity .

Advanced: How can computational modeling predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

Answer:

Predicted CCS values (e.g., 140.1 Ų for [M+H]⁺) are derived via:

- Molecular dynamics simulations : Parameterize force fields (e.g., AMBER) to model gas-phase ion structures.

- Machine learning : Train algorithms on experimental CCS data for similar compounds (e.g., C₁₂H₁₄O analogs ).

Validation involves comparing predicted vs. experimental CCS using drift-tube ion mobility .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Answer:

Key issues include:

- Vinyl group isomerization : High temperatures or prolonged reaction times may cause E/Z isomerization. Use low-temperature conditions (e.g., <80°C) and chiral catalysts to preserve stereochemistry .

- Byproduct formation : Optimize stoichiometry (e.g., 1.3 equivalents of alkyne to aryl halide) and employ flow chemistry for continuous purification .

Basic: What are the key physical properties of this compound relevant to solvent selection?

Answer:

Critical properties include:

- Boiling point : ~310°C (similar to nitro-substituted analogs ), favoring high-temperature reactions.

- LogP : ~2.85, indicating solubility in polar aprotic solvents (e.g., DMSO or DMF) for biological assays .

- Density : ~1.16 g/cm³, useful for liquid-liquid extraction optimization .

Advanced: How does the compound’s reactivity compare to its trifluoromethoxy or pentafluorophenyl analogs?

Answer:

- Electrophilicity : Trifluoromethoxy groups increase electron-withdrawing effects, reducing nucleophilic substitution rates compared to methoxy derivatives .

- Thermal stability : Fluorinated analogs exhibit higher decomposition temperatures (e.g., >250°C) due to stronger C-F bonds .

- Biological activity : Fluorine substitution enhances blood-brain barrier penetration but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.